molecular formula C6Cl5F4NO3S B3039745 n-Fluoropentachloropyridinium triflate CAS No. 130433-70-4

n-Fluoropentachloropyridinium triflate

Cat. No.: B3039745
CAS No.: 130433-70-4
M. Wt: 419.4 g/mol
InChI Key: SOFUZJVNPWXHOH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: n-Fluoropentachloropyridinium triflate primarily undergoes electrophilic fluorination reactions. It can also act as a one-electron oxidant .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophilic substrates that can undergo fluorination. The reactions are typically carried out in polar organic solvents under controlled temperatures to ensure high yields and purity .

Major Products: The major products formed from reactions involving this compound are fluorinated organic compounds. These products are valuable in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals .

Scientific Research Applications

Chemistry: In chemistry, n-fluoropentachloropyridinium triflate is used as a reagent for the electrophilic fluorination of nucleophilic substrates. This makes it valuable for synthesizing fluorinated organic compounds, which have unique chemical and physical properties .

Biology and Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound is used in the synthesis of such compounds, contributing to the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including liquid crystals and agrochemicals. Its ability to introduce fluorine atoms into organic molecules makes it a valuable tool for creating compounds with desirable properties .

Mechanism of Action

Properties

IUPAC Name

2,3,4,5,6-pentachloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl5FN.CHF3O3S/c6-1-2(7)4(9)12(11)5(10)3(1)8;2-1(3,4)8(5,6)7/h;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFUZJVNPWXHOH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=[N+](C(=C1Cl)Cl)F)Cl)Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl5F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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